N-(4-nitrophenyl)oxetan-3-amine
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Overview
Description
N-(4-nitrophenyl)oxetan-3-amine is a chemical compound characterized by the presence of an oxetane ring and a nitrophenyl group The oxetane ring is a four-membered cyclic ether, which is known for its strained structure and unique reactivity The nitrophenyl group, on the other hand, is a benzene ring substituted with a nitro group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-nitrophenyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the nitrophenyl group. One common method is the cyclization of appropriate precursors through intramolecular cyclization reactions. For instance, the synthesis can start with the preparation of oxetan-3-one, which is then subjected to nucleophilic substitution reactions to introduce the nitrophenyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can be tailored to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(4-nitrophenyl)oxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-nitrophenyl)oxetan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the production of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)oxetan-3-amine involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
N-(4-nitrophenyl)azetidine: Contains a four-membered ring with a nitrogen atom instead of oxygen.
N-(4-nitrophenyl)tetrahydrofuran: Contains a five-membered ring with an oxygen atom.
N-(4-nitrophenyl)pyrrolidine: Contains a five-membered ring with a nitrogen atom.
Uniqueness: N-(4-nitrophenyl)oxetan-3-amine is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability compared to other similar compounds. The strained nature of the oxetane ring makes it a valuable intermediate in synthetic chemistry, allowing for the formation of diverse products through ring-opening and substitution reactions.
Properties
IUPAC Name |
N-(4-nitrophenyl)oxetan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-11(13)9-3-1-7(2-4-9)10-8-5-14-6-8/h1-4,8,10H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCZFBXKDDWCIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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